![molecular formula C21H18N2O4 B2964896 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide CAS No. 851406-32-1](/img/structure/B2964896.png)
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been used in crystallography and structural analysis . The crystal structure of a similar compound was studied, providing valuable information about its molecular structure .
Anti-tumor Activity
Coumarins, which are natural products with diverse bioactivities, have shown significant anti-tumor activities . The introduction of hydrazone fragments into natural products could display remarkable biological activity .
Anti-inflammatory Activity
Coumarins also have anti-inflammatory properties . This suggests that “N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide” may also have potential anti-inflammatory applications .
Antimicrobial Activity
Coumarins have been found to possess antimicrobial activity . This could indicate a potential application of the compound in combating various microbial infections .
Anticancer Activity
Some substituted benzofurans have shown dramatic anticancer activities . A compound similar to “N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide” was found to have significant cell growth inhibitory effects on different types of cancer cells .
Enzyme Inhibition
The compound could potentially be used as an enzyme inhibitor . These inhibitors presumably made additional favorable contacts with the EZH2 enzyme relative to other molecules .
Antiviral Activity
Indole derivatives, which are similar to the compound , have shown antiviral activity . This suggests that “N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzofuran-2-carboxamide” could potentially be used in antiviral therapies .
Antioxidant Activity
Indole derivatives have also been found to possess antioxidant activities . This indicates a potential application of the compound in combating oxidative stress .
Mechanism of Action
Target of action
Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Benzofurans have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Quinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which leads to DNA damage and cell death . The mode of action of benzofurans can vary depending on the specific compound and its targets .
Biochemical pathways
The inhibition of DNA gyrase and topoisomerase IV by quinolones disrupts bacterial DNA replication, transcription, repair, and recombination . The biochemical pathways affected by benzofurans can vary widely .
Pharmacokinetics
The pharmacokinetics of quinolones and benzofurans can vary depending on the specific compound. Factors that can influence their absorption, distribution, metabolism, and excretion include their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of action
The result of quinolone action is typically bacterial cell death due to DNA damage . The results of benzofuran action can include a range of cellular effects depending on the specific compound and its targets .
Action environment
The action of quinolones and benzofurans can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-16-7-6-13-10-15(20(24)23-17(13)12-16)8-9-22-21(25)19-11-14-4-2-3-5-18(14)27-19/h2-7,10-12H,8-9H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCSDDXPCSEJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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